molecular formula C14H14FNO3S B2767238 3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide CAS No. 1795494-01-7

3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2767238
CAS No.: 1795494-01-7
M. Wt: 295.33
InChI Key: LBWAVVHZDGXLJS-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a fluoro group, a hydroxyethyl group attached to a thiophene ring, and a methoxy group. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The specific reaction conditions, such as temperature, solvent, and catalyst loading, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of a nitro group results in an amine.

Scientific Research Applications

3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: The compound is utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the fluoro and methoxy groups can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(2-hydroxyethyl)-4-methoxybenzamide
  • N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide
  • 3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Uniqueness

3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide is unique due to the presence of both the fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, solubility, and binding interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-fluoro-N-(2-hydroxy-2-thiophen-2-ylethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-19-12-5-4-9(7-10(12)15)14(18)16-8-11(17)13-3-2-6-20-13/h2-7,11,17H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWAVVHZDGXLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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